5-Isopropyl-2-methylpyrimidine
Description
5-Isopropyl-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a methyl group at position 2 and an isopropyl group at position 5 of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-9-7(3)10-5-8/h4-6H,1-3H3 |
InChI Key |
VMNAOJIRTPMBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyrimidine, allowing it to react with the isopropyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of 5-Isopropyl-2-methylpyrimidine may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methyl-5-isopropylpyrimidine precursors using palladium or platinum catalysts. This method allows for the selective introduction of the isopropyl group at the desired position on the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isopropyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds Analyzed:
5-Isopropyl-2-methylpyrimidine (Target Compound): Substituents: Methyl (C2), isopropyl (C5). Molecular features: Non-polar alkyl groups dominate, favoring hydrophobic interactions.
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3, from ):
- Substituents: Methoxymethyl (C2), isopropyl (C4), carboxylic acid (C5).
- Molecular features: Polar carboxylic acid and methoxymethyl groups enhance solubility in polar solvents .
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7, from ):
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility: The target compound’s alkyl groups reduce solubility in polar solvents (e.g., water) but enhance compatibility with non-polar solvents (e.g., hexane). The carboxylic acid in 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid increases water solubility via ionization . Compound 7’s hydroxyl and methoxymethyl groups enable high solubility in polar aprotic solvents like DMSO .
Acidity/Basicity :
Thermal Stability :
- Alkyl-substituted pyrimidines (e.g., the target compound) typically exhibit lower melting points (<100°C) compared to polar derivatives.
- Compound 7’s hydrogen-bonding networks likely elevate its melting point (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
